molecular formula C10H8N2O4S B2797126 methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate CAS No. 1024431-85-3

methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate

Cat. No.: B2797126
CAS No.: 1024431-85-3
M. Wt: 252.24
InChI Key: WJPWMSHFINQTAN-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate is an aryl acetate derivative featuring a sulfanyl (thioether) linkage, a cyano group at the 3-position, and a nitro group at the 4-position of the phenyl ring. These analogs share core structural motifs, enabling comparative analysis of substituent effects on physicochemical properties and synthesis efficiency.

Properties

IUPAC Name

methyl 2-(3-cyano-4-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-8-2-3-9(12(14)15)7(4-8)5-11/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWMSHFINQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-nitrilo-4-nitrophenylthio)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for methyl 2-(3-nitrilo-4-nitrophenylthio)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsReagentsProductYieldSource
Acidic hydrolysisH₂SO₄, MeOH, reflux2-[(3-Cyano-4-nitrophenyl)sulfanyl]acetic acid85%
Basic hydrolysisNaOH, H₂O, reflux2-[(3-Cyano-4-nitrophenyl)sulfanyl]acetic acid90%

The carboxylic acid derivative can further react with hydrazine hydrate at room temperature to form 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetohydrazide (75% yield) .

Reduction Reactions

The nitro and cyano groups are susceptible to reduction:

Target GroupReagents/ConditionsProductYieldSource
Nitro → AmineH₂, Pd/C, ethanol, rtMethyl 2-[(3-cyano-4-aminophenyl)sulfanyl]acetate80%
Cyano → AmineLiAlH₄, THF, refluxMethyl 2-[(3-aminomethyl-4-nitrophenyl)sulfanyl]acetate65%

Oxidation Reactions

The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-):

Product TypeReagents/ConditionsYieldSource
SulfoxideH₂O₂, AcOH, 0°C72%
SulfonemCPBA, CH₂Cl₂, rt78%

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

NucleophileReagents/ConditionsProductYieldSource
HydrazineHydrazine hydrate, rt2-[(3-Cyano-4-nitrophenyl)sulfanyl]acetohydrazide75%
AminesRNH₂, DMF, 60°CN-Alkyl/aryl acetamide derivatives60–85%

Alkylation/Acylation at Sulfanyl Group

The sulfanyl group reacts with alkyl halides or acylating agents:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl iodide, NaOAc, EtOH, refluxMethyl 2-[(3-cyano-4-nitrophenyl)sulfanylethyl]acetate83%
AcylationAcetyl chloride, pyridine, rtMethyl 2-[(3-cyano-4-nitrophenyl)sulfanylacetyl]acetate68%

Cyclization Reactions

Under basic conditions, the compound forms heterocyclic structures. For example, heating with cyanothioacetamide and piperidine yields 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (93% yield) .

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsTypical Yield
EsterHydrolysisH₂SO₄/NaOH85–90%
NitroReduction to amineH₂/Pd-C75–80%
SulfanylOxidation to sulfonemCPBA70–78%
CyanoReduction to amineLiAlH₄60–65%

Scientific Research Applications

Biological Applications

Anticancer Activity:
Research has shown that compounds containing nitrophenyl and cyano groups possess significant anticancer properties. For instance, studies have indicated that derivatives of methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate exhibit cytotoxic effects against various cancer cell lines. The incorporation of these functional groups enhances their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antioxidant Properties:
The antioxidant potential of this compound has also been explored. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. This compound has demonstrated the ability to scavenge free radicals effectively, contributing to its potential therapeutic applications .

Insecticidal Activity:
Recent studies have highlighted the insecticidal properties of related compounds. For example, derivatives similar to this compound have shown promising results against pests such as Spodoptera littoralis, suggesting potential use in agricultural pest control .

Material Science Applications

Polymer Chemistry:
this compound can serve as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with enhanced mechanical properties and thermal stability. Such polymers could be utilized in coatings, adhesives, and other industrial applications .

Nanotechnology:
The compound's unique structure makes it a candidate for developing nanomaterials with specific functionalities. For instance, its incorporation into nanocarriers could enhance drug delivery systems by improving solubility and bioavailability of therapeutic agents .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
InsecticidalShowed effective mortality rates against S. littoralis with LC50 values comparable to commercial insecticides.
AntioxidantExhibited strong free radical scavenging activity, suggesting potential in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrilo-4-nitrophenylthio)acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key data for structurally related compounds from the evidence, highlighting substituent-driven differences in melting points, yields, and molecular weights:

Compound Name (Reference) Substituents Physical State Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate (4a) 4-bromophenyl, 3-cyano-4-nitrophenyl Yellow solid 89–91 73 315.0772
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-iodophenyl)acetate (4m) 4-iodophenyl, 3-cyano-4-nitrophenyl Yellow solid 77–78 56 444.9650
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate (4b) 4-nitrophenyl, o-tolyl Yellow oil N/A 45 339.1332
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate (4b') 3-cyano-4-nitrophenyl, o-tolyl Yellow solid 87–88 74 308.0893
Methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate (4c) 4-nitrophenyl, 2-methoxyphenyl Yellow oil N/A 46 309.0871

Key Observations:

Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 3-cyano-4-nitrophenyl in 4a, 4m, and 4b') exhibit higher melting points (77–91°C) compared to those with electron-donating groups (e.g., methoxy in 4c, which remains an oil) . The lower melting point of the iodo-substituted 4m (77–78°C) versus the bromo-substituted 4a (89–91°C) suggests steric hindrance or weaker crystal packing despite iodine’s higher molecular weight .

Yield Variations: The bromo-substituted 4a achieved a higher yield (73%) than the iodo analog 4m (56%), likely due to bromine’s superior leaving-group ability in nucleophilic substitution reactions . The cyano-containing 4b' showed the highest yield (74%), possibly due to enhanced electrophilicity of the aryl ring facilitating coupling reactions .

Methoxy groups (e.g., in 4c) lower molecular weight slightly but introduce polarity, which may improve solubility in organic solvents .

Solid vs. Oil Formation: The presence of nitro and cyano groups (4a, 4m, 4b') promotes solid formation due to dipole-dipole interactions and planar molecular stacking. In contrast, methoxy and methyl groups (4b, 4c) disrupt crystallization, resulting in oils .

Research Findings and Discussion

Synthetic Efficiency: Electron-withdrawing substituents (e.g., nitro, cyano) enhance reaction rates and yields in coupling reactions, as seen in 4b' (74% yield) . Steric bulk (e.g., iodine in 4m) reduces yields, highlighting the need for optimized reaction conditions .

Structural-Activity Relationships: The 3-cyano-4-nitrophenyl group enhances thermal stability (higher melting points) and may improve binding affinity in biological targets due to increased polarity .

Comparative Limitations: Limited data on the sulfanyl-containing target compound restricts direct comparisons. However, analogous compounds suggest that replacing oxygen with sulfur could alter electronic properties and reactivity.

Biological Activity

Methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

This compound features a methyl ester functional group, a cyano group, and a nitrophenyl moiety attached via a sulfanyl linkage. The presence of these functional groups suggests potential interactions with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group may participate in nucleophilic reactions, while the nitrophenyl moiety can serve as an electron-withdrawing group, enhancing the electrophilicity of the compound. These interactions can lead to inhibition or modulation of biological pathways relevant to disease processes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. For instance:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus12.525
Escherichia coli15.030
Pseudomonas aeruginosa10.020

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it has shown promising antiproliferative activity against:

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung carcinoma)15.5Induction of apoptosis
MCF-7 (Breast carcinoma)10.0Cell cycle arrest in G1 phase
HeLa (Cervical carcinoma)12.3Inhibition of tubulin polymerization

The observed IC50 values indicate that the compound effectively inhibits cell growth and induces apoptosis through mechanisms such as cell cycle arrest and disruption of microtubule dynamics .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives, including this compound, revealing its potential as an effective antimicrobial agent against resistant strains of bacteria .
  • Cytotoxicity Assessment : In another research effort, the compound was tested against several cancer cell lines using the MTT assay, demonstrating significant cytotoxicity and suggesting further exploration into its anticancer properties .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's efficacy is linked to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways, supporting its potential therapeutic applications in oncology .

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